5-(3,4-difluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
The compound “5-(3,4-difluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazin-4(5H)-one core, which is a type of heterocyclic compound. Attached to this core are a 3,4-difluorobenzyl group and a 3,4-dimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings and heteroatoms. Unfortunately, without more specific information or a crystal structure, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis
Based on the components of the compound, we can infer some properties. For instance, 3,4-Difluorobenzyl alcohol, a component of the compound, is a liquid at 20°C with a flash point of 97°C . It has a specific gravity of 1.29 and a refractive index of 1.49 .Scientific Research Applications
Fluorescent Chemosensor for Metal Ions
The synthesis and investigation of pyrazoline derivatives, such as BTDP, synthesized through multi-step reactions involving compounds with similar structural motifs, demonstrate applications as fluorescent chemosensors. These chemosensors are particularly effective for the selective detection of Fe3+ ions in solutions, showcasing their utility in analytical chemistry for metal ion detection (Khan, 2020).
Reactive Properties and Biological Evaluation
Schiff bases tethered with 1,2,4-triazole and pyrazole rings have been synthesized and characterized. Their reactivity, determined through DFT calculations and molecular dynamics simulations, along with their biological evaluation for antioxidant and α-glucosidase inhibitory activities, demonstrates the potential of such compounds in medicinal chemistry (Pillai et al., 2019).
pH Measurement in Biological Media
Research on the synthesis of a series of trifluoromethylazoles and the determination of their pKa values through 19F NMR spectroscopy highlights the potential use of these compounds in measuring pH in biological media. This application is crucial for various biochemical and medical research fields (Jones et al., 1996).
Synthesis of Novel Compounds
The convenient synthesis of novel 7-phosphonylbenzyl-2-substituted pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]-pyrimidine derivatives aimed at obtaining potent and selective antagonists for the A2A adenosine receptor or as potent pesticide lead compounds demonstrates the synthetic and application-oriented research in organic and pharmaceutical chemistry (Xiao et al., 2008).
Electrochemical Properties
The investigation of the electrochemical properties of fluorinated hydrazino-pyrazoles in an ionic liquid medium presents insights into the mechanisms of their oxidative processes. This research provides a basis for exploring sustainable methods of synthesizing pyrazolotriazoles and other related compounds (Costea et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
5-[(3,4-difluorophenyl)methyl]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O3/c1-28-19-6-4-14(10-20(19)29-2)17-11-18-21(27)25(7-8-26(18)24-17)12-13-3-5-15(22)16(23)9-13/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOMNQVMXLCOIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=C(C=C4)F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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